(+)-trans-Pulegol
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Overview
Description
(+)-trans-Pulegol is a p-menthane monoterpenoid.
Scientific Research Applications
Chemical Defense in Plants :
- (+)-trans-Pulegol was identified as a principal component in the leaf extracts of Dicerandra frutescens, an endangered aromatic mint plant. This compound, along with other monoterpenes, is thought to act as a defense mechanism against insects, though some insects like the caterpillar of Pyrausta panopealis can tolerate it (Eisner et al., 1990).
Photo-Oxygenation Studies :
- Studies on the photo-oxygenation of this compound revealed its ability to add oxygen molecules, forming allyl hydroperoxides. This research provides insights into the chemical behavior of this compound under specific conditions (Schulte‐Elte et al., 1971).
Role in Essential Oil Biosynthesis :
- This compound is a central intermediate in the biosynthesis of (-)-menthol, a key component of peppermint essential oil. Its metabolism is regulated by enzymes that control the balance between its reduction to (-)-menthone and oxidation to (+)-menthofuran (Mahmoud & Croteau, 2003).
Biotransformation by Microalgae :
- Research on the biotransformation of monoterpenes by the microalga Oocystis pusilla showed its ability to convert this compound into other compounds, demonstrating the metabolic versatility of microalgae in processing monoterpenes (Ghasemi et al., 2009).
Skin Permeation Enhancement :
- This compound has been studied for its role in enhancing the transdermal absorption of drugs. It is known to affect the molecular organization of stratum corneum lipids, thus facilitating drug delivery through the skin (Lan et al., 2015).
Antimicrobial Properties :
- The essential oil of Micromeria cilicica, containing pulegone (a closely related compound to this compound), showed significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for compounds related to this compound (Duru et al., 2004).
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
JGVWYJDASSSGEK-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)[C@H](C1)O |
SMILES |
CC1CCC(=C(C)C)C(C1)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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